molecular formula C23H29N5OS B11245989 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11245989
M. Wt: 423.6 g/mol
InChI Key: IOTSTHGXJANTGB-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route for this compound involves several steps:
      • Start with the synthesis of the 4H-1,2,4-triazole scaffold.
      • Introduce the cyclohexyl group at the 5-position of the triazole ring.
      • Attach the 1H-pyrrol-1-yl group to the cyclohexyl moiety.
      • Finally, sulfanyl and acetamide functionalities are added.
    • Detailed reaction conditions and industrial production methods would require further investigation.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Oxidation: Oxidation of the sulfanyl group to sulfoxide or sulfone.

        Reduction: Reduction of the triazole ring or other functional groups.

        Substitution: Substitution reactions at the cyclohexyl or phenyl positions.

    • Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

  • Mechanism of Action

    • The compound likely targets specific proteins or pathways within bacterial cells.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C23H29N5OS

    Molecular Weight

    423.6 g/mol

    IUPAC Name

    2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

    InChI

    InChI=1S/C23H29N5OS/c1-17(2)18-10-12-20(13-11-18)24-21(29)16-30-23-26-25-22(19-8-4-3-5-9-19)28(23)27-14-6-7-15-27/h6-7,10-15,17,19H,3-5,8-9,16H2,1-2H3,(H,24,29)

    InChI Key

    IOTSTHGXJANTGB-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4

    Origin of Product

    United States

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